2-Mdatfo
2-Mdatfo
Brand Name:
Vulcanchem
CAS No.:
121496-67-1
VCID:
VC20885896
InChI:
InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1
SMILES:
CC1=NC2C(C(C(OC2O1)CO)F)O
Molecular Formula:
C8H12FNO4
Molecular Weight:
205.18 g/mol
2-Mdatfo
CAS No.: 121496-67-1
Cat. No.: VC20885896
Molecular Formula: C8H12FNO4
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121496-67-1 |
|---|---|
| Molecular Formula | C8H12FNO4 |
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | (3aR,5R,6S,7R,7aR)-6-fluoro-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]oxazol-7-ol |
| Standard InChI | InChI=1S/C8H12FNO4/c1-3-10-6-7(12)5(9)4(2-11)14-8(6)13-3/h4-8,11-12H,2H2,1H3/t4-,5-,6-,7+,8+/m1/s1 |
| Standard InChI Key | XOBKCFKVDMYWCW-YQXRAVKXSA-N |
| Isomeric SMILES | CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2O1)CO)F)O |
| SMILES | CC1=NC2C(C(C(OC2O1)CO)F)O |
| Canonical SMILES | CC1=NC2C(C(C(OC2O1)CO)F)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator